Racanisodamine

Vue d'ensemble

Description

Il s'agit d'un antagoniste des récepteurs anticholinergiques et α1 adrénergiques, principalement utilisé en Chine pour le traitement du choc circulatoire aigu . L'anisodamine est administrée par voie orale ou par injection, souvent sous forme de mélange racémique (racanisodamine) ou de sel d'hydrobromure .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'anisodamine peut être synthétisée à partir de la tropine et de l'acide tropique. Le processus implique l'estérification de la tropine avec l'acide tropique en conditions acides pour former l'anisodamine . La réaction nécessite généralement un catalyseur et une température contrôlée pour garantir un rendement élevé et une pureté élevée.

Méthodes de production industrielle : La production industrielle d'anisodamine commence souvent par l'extraction d'alcaloïdes tropaniques des plantes de Datura. Les alcaloïdes tropaniques extraits sont ensuite soumis à des réactions chimiques pour isoler et purifier l'anisodamine . Le processus implique plusieurs étapes, notamment l'extraction liquide-liquide, la cristallisation et la recristallisation pour atteindre la pureté et la qualité souhaitées.

Analyse Des Réactions Chimiques

Types de réactions : L'anisodamine subit diverses réactions chimiques, notamment :

Oxydation : L'anisodamine peut être oxydée pour former de l'anisodamine N-oxyde.

Réduction : La réduction de l'anisodamine peut produire de la tropine et de l'acide tropique.

Substitution : L'anisodamine peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former divers dérivés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Anisodamine N-oxyde.

Réduction : Tropine et acide tropique.

Substitution : Divers dérivés d'anisodamine avec des propriétés pharmacologiques modifiées.

4. Applications de la recherche scientifique

L'anisodamine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé de référence dans l'étude des alcaloïdes tropaniques et de leurs dérivés.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Utilisée dans le traitement du choc circulatoire aigu, du choc septique et d'autres troubles vasculaires.

5. Mécanisme d'action

L'anisodamine exerce ses effets principalement par l'antagonisme des récepteurs muscariniques et des récepteurs α1 adrénergiques . En bloquant ces récepteurs, l'anisodamine inhibe l'action de l'acétylcholine et de la norépinéphrine, ce qui conduit à une vasodilatation et à une amélioration du flux sanguin dans la microcirculation . Ce mécanisme est particulièrement bénéfique dans des conditions telles que le choc septique, où l'amélioration du flux sanguin peut améliorer considérablement les résultats des patients .

Composés similaires :

Scopolamine : Un alcaloïde tropanique utilisé pour ses effets anticholinergiques, en particulier dans le mal des transports.

Unicité de l'anisodamine : L'anisodamine est unique en raison de sa toxicité inférieure par rapport à l'atropine et de ses avantages pharmacologiques supplémentaires, tels que les effets antagonistes du calcium et anti-oxygénation . Ces propriétés en font un agent thérapeutique précieux dans le traitement de diverses affections vasculaires et inflammatoires .

Applications De Recherche Scientifique

Ophthalmological Applications

Racanisodamine Eye Drops

this compound has been developed into eye drops specifically targeting myopia (nearsightedness). Clinical studies have demonstrated the effectiveness of these eye drops in improving vision while minimizing irritation to the eyes. The formulation typically includes:

- This compound : 0.051 - 0.999 g

- Sodium Hyaluronate : 0.012 - 0.049 g

- Isoosmotic Regulating Agent : 0.4 - 2.5 g

- Water for Injection : 100 ml

In a comparative study involving adolescents aged 9 to 18, this compound eye drops showed a total effective rate of 94% in improving vision compared to an 85% effectiveness rate for commercially available alternatives . This suggests that this compound may be a superior option for treating myopia in younger populations.

| Parameter | Test Group (this compound) | Matched Group (Commercial) |

|---|---|---|

| Total Effective Rate | 94% | 85% |

| Effective Improvement | 35 | 29 |

| Ineffective Cases | 6 | 10 |

Gastrointestinal Applications

Use in Gastrointestinal Imaging

this compound hydrochloride has been utilized in medical imaging procedures to reduce gastrointestinal motility during CT scans. In a study involving patients with advanced gastric cancer, a dose of 10 mg was administered intramuscularly prior to imaging to facilitate better visualization by minimizing peristalsis . This application underscores this compound's role in enhancing diagnostic accuracy.

Neuroprotective and Anti-inflammatory Applications

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in the context of chronic pain and inflammation management. Its mechanism may involve antioxidant effects that protect against cellular damage caused by free radicals .

Radiation-Induced Lung Injury

Recent studies have highlighted the potential of this compound in mitigating radiation-induced lung injury. It has been shown to alleviate inflammation, reduce lung fibrosis, and reverse cellular senescence following exposure to radiation therapy . This suggests a promising avenue for its use in patients undergoing radiotherapy.

Mécanisme D'action

Anisodamine exerts its effects primarily through antagonism of muscarinic receptors and α1 adrenergic receptors . By blocking these receptors, anisodamine inhibits the action of acetylcholine and norepinephrine, leading to vasodilation and improved blood flow in the microcirculation . This mechanism is particularly beneficial in conditions like septic shock, where improved blood flow can significantly enhance patient outcomes .

Comparaison Avec Des Composés Similaires

Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.

Scopolamine: A tropane alkaloid used for its anticholinergic effects, particularly in motion sickness.

Uniqueness of Anisodamine: Anisodamine is unique due to its lower toxicity compared to atropine and its additional pharmacological benefits, such as calcium antagonist and anti-oxygenation effects . These properties make it a valuable therapeutic agent in the treatment of various vascular and inflammatory conditions .

Activité Biologique

Racanisodamine is a natural tropane alkaloid primarily derived from the roots of Aconitum tanguticus, a plant used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including its roles as an antagonist of adrenergic receptors and its antioxidant properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is structurally related to anisodamine, with a chemical formula of CHNO. It exhibits weak antagonistic activity against α-adrenergic receptors, with reported pKi values of 2.63 for WB-4101 and 1.61 for clonidine .

Biological Activities

1. Adrenergic Antagonism

This compound acts as a weak antagonist at α-adrenergic receptors, which are involved in various physiological responses, including vasoconstriction and blood pressure regulation. The ability to block these receptors may have implications for managing conditions like hypertension and heart failure .

2. Antioxidant Effects

One of the notable biological activities of this compound is its antioxidant capacity. It protects cells from oxidative stress by scavenging free radicals, thereby potentially reducing cellular damage associated with various diseases . This property is particularly significant in the context of neuroprotection and cardiovascular health.

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : In a study examining the neuroprotective properties of this compound, it was found that the compound significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .

- Cardiovascular Implications : Another investigation highlighted the role of this compound in modulating cardiovascular responses in animal models. The compound demonstrated a capacity to lower blood pressure through its adrenergic antagonism .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | In vitro cell culture | Reduced oxidative stress-induced cell death |

| Cardiovascular Effects | Animal model assessment | Lowered blood pressure via α-adrenergic blockade |

| Antioxidant Activity | Free radical scavenging assay | Significant reduction in reactive oxygen species (ROS) levels |

The mechanisms underlying the biological activities of this compound include:

- Receptor Interaction : By binding to α-adrenergic receptors, this compound can modulate neurotransmitter release and vascular tone.

- Antioxidant Pathways : The compound may enhance endogenous antioxidant defenses and inhibit lipid peroxidation, contributing to its protective effects against oxidative damage .

Propriétés

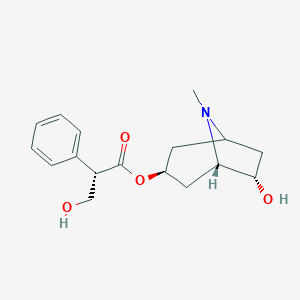

IUPAC Name |

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55869-99-3 | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does anisodamine interact with its target and what are the downstream effects?

A1: Anisodamine primarily acts as a non-specific antagonist of muscarinic acetylcholine receptors. [] This means it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This blockade leads to a variety of effects depending on the location and type of muscarinic receptors affected. For instance, in smooth muscle cells, anisodamine can induce vasodilation by inhibiting acetylcholine's contractile effects. []

Q2: Does anisodamine interact with other targets besides muscarinic receptors?

A2: Research suggests that anisodamine might exert its effects through additional pathways. Studies indicate potential interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). [] It has also been shown to interact with and disrupt liposome structures, suggesting potential effects on cellular membranes. []

Q3: How does anisodamine's interaction with α7nAChR contribute to its antishock effects?

A3: Studies show that anisodamine can activate α7nAChR, which in turn inhibits the production of proinflammatory cytokines like TNF-α and IL-1β. [] This anti-inflammatory effect, mediated through the vagus nerve, contributes to anisodamine's efficacy in treating various shock conditions. []

Q4: What is the molecular formula and weight of anisodamine?

A4: The molecular formula of anisodamine is C17H23NO4, and its molecular weight is 305.37 g/mol. Information on specific spectroscopic data is limited within the provided research articles.

Q5: Does anisodamine show any anti-inflammatory properties?

A5: Yes, anisodamine has demonstrated anti-inflammatory effects in several studies. One study revealed its ability to suppress the production of proinflammatory cytokines (TNF-α, IL-1β, IL-8) induced by Shiga toxin-1. [] Another study highlighted anisodamine’s potential to reduce lung edema after ischemia-reperfusion in rabbits by inhibiting neutrophil infiltration. []

Q6: Are there any known instances of resistance or cross-resistance to anisodamine?

A6: The provided research articles do not mention any specific resistance mechanisms or cross-resistance patterns associated with anisodamine. This area requires further investigation to establish a comprehensive understanding of its long-term therapeutic implications.

Q7: What analytical methods are commonly employed for the detection and quantification of anisodamine?

A7: Various analytical methods have been employed to analyze anisodamine, including high-performance liquid chromatography (HPLC), [, , , ], spectrophotometry, [, ], and linear scanning polarography. [] These methods offer different sensitivities and specificities for detecting and quantifying anisodamine in various matrices, including pharmaceutical formulations and biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.